molecular formula C14H15BrN2O3 B1409215 (R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid CAS No. 1369532-19-3

(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid

Cat. No.: B1409215
CAS No.: 1369532-19-3
M. Wt: 339.18 g/mol
InChI Key: GQFLADCQCJHNDE-MRVPVSSYSA-N
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Scientific Research Applications

Chemistry

In chemistry, ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, quinoline derivatives are often studied for their potential as therapeutic agents. ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development .

Medicine

In medicine, quinoline derivatives are used in the development of pharmaceuticals. The unique structure of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid allows for the design of drugs with specific biological activities, potentially leading to new treatments for various diseases .

Industry

In industry, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. The versatility of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid makes it a valuable intermediate in the synthesis of these products .

Safety and Hazards

The safety and hazards associated with “®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid” would depend on its specific properties. For example, many quinoline derivatives are classified as combustible solids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materialsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener and more sustainable processes .

Chemical Reactions Analysis

Types of Reactions

®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the 2-methoxypropylamino group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-4-[[(2R)-2-methoxypropyl]amino]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFLADCQCJHNDE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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